molecular formula C14H12N2O4 B131766 Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate CAS No. 142593-07-5

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Cat. No. B131766
CAS RN: 142593-07-5
M. Wt: 272.26 g/mol
InChI Key: YFKCGCGCKIYMIH-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a derivative of 2,2'-bipyridine, a molecule consisting of two pyridine rings connected at their 2-positions. The dimethyl variant specifically refers to the substitution of the hydrogen atoms at the 6 and 6' positions with methyl groups, and the presence of carboxylate groups at the 4 and 4' positions. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science .

Synthesis Analysis

The synthesis of this compound involves modified Negishi cross-coupling conditions starting from substituted 2-halopyridines . Another approach includes a practical bromination method to synthesize dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate, which avoids impurities and purification difficulties associated with direct bromination methods . These synthetic routes provide access to a variety of functionalized 2,2'-bipyridines that can be further modified for specific applications.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray crystallography. The uncoordinated ligand adopts an anti pyridyl arrangement with coplanar pyridyl rings. Upon coordination to copper(I), the ligand exhibits an increased inter-pyridyl twisting within each ligand, facilitating chelating metal coordination . The crystal structure of related compounds, such as 6,6'-dimethylsulfinyl-2,2'-bipyridine, has also been determined, revealing weak hydrogen bonding and π-π stacking interactions in the solid state .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its reactive sites. For instance, the deprotonation of a dimethyl sulfide ligand can lead to intramolecular nucleophilic addition to the 2 position of coordinated 2,2'-bipyridine . Additionally, the compound can form complexes with metals such as copper(I), which are relevant for applications in dye-sensitized solar cells (DSCs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the bipyridine core. For example, the presence of dimethyl groups can affect the compound's phase transitions, vibrations, and methyl group tunneling characteristics . The electronic properties, such as charge transfer interactions, are also impacted by the crystal packing and the nature of the substituents .

Scientific Research Applications

Copper(I) Complexes in Solar Cells

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is utilized in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). These complexes, featuring carboxylic acid substituents, demonstrate significant roles in determining the solid-state packing through hydrogen bonding and pi-stacking interactions, impacting the efficiency of DSCs (Constable et al., 2009).

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. For instance, research on its copper(I) coordination complex reveals insights into ligand arrangement and coordination upon interaction with copper(I). These studies provide a foundation for understanding the complex's behavior in various applications, including potential catalytic or electronic functions (Blake et al., 2007).

Synthesis Methodologies

Innovative synthetic approaches have been developed for related compounds, offering advantages like reduced impurities and enhanced yield. These methodologies are crucial for producing high-purity materials for scientific research and industrial applications (Ou et al., 2019).

Application in Lanthanide Chelators

The compound plays a role in the synthesis of bifunctional lanthanide chelators. These chelators have potential applications in medical imaging and therapy, where they can be used to bind lanthanide ions for various diagnostic and therapeutic purposes (Havas et al., 2007).

Photophysical Properties in Biolabels

This compound derivatives are used in the construction of complex architectures like bifunctional lanthanide chelators and luminophoric biolabels. The photophysical properties of such compounds are of interest for applications in biological labeling and imaging (Havas et al., 2009).

Mechanism of Action

Target of Action

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These metal ions are the primary targets of the compound. The role of these targets varies depending on the specific biochemical context, but they often participate in catalytic processes or serve as structural components in various biological systems.

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds. This interaction results in the formation of metal-ligand complexes. The exact changes resulting from this interaction depend on the specific metal ion involved and the biochemical context.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions. For example, it can be used to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes.

Pharmacokinetics

The compound is a solid at 20°c , and its melting point is between 192.0 and 196.0 °C . These properties may influence its bioavailability.

Result of Action

It’s known that the compound can form complexes with various metal ions , which can have various effects depending on the specific metal ion and the biochemical context.

Action Environment

The action, efficacy, and stability of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets (metal ions) can be influenced by factors such as pH, temperature, and the presence of other ions or molecules.

Safety and Hazards

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended .

properties

IUPAC Name

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCGCGCKIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467115
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142593-07-5
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What intermolecular interactions are observed in the crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine, a related compound?

A2: The crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine reveals a network of weak intermolecular interactions. Two distinct C–H···O hydrogen bonds link the molecules, creating infinite C(4) and C(5) chains []. These chains are further reinforced by π···π stacking interactions between the aromatic rings and S=O···π interactions involving the sulfinyl groups []. This intricate network of weak interactions contributes to the overall stability of the crystal structure.

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